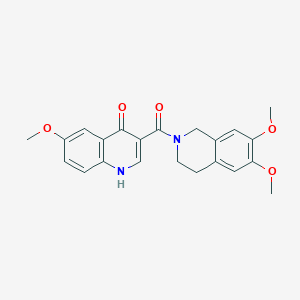

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

Description

Properties

Molecular Formula |

C22H22N2O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C22H22N2O5/c1-27-15-4-5-18-16(10-15)21(25)17(11-23-18)22(26)24-7-6-13-8-19(28-2)20(29-3)9-14(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25) |

InChI Key |

SJYXDDDGYXCDDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Formylation : Reaction of 3,4-dimethoxyphenethylamine with ethyl formate under reflux to form N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

-

Oxalyl Chloride Activation : Treatment with oxalyl chloride in acetonitrile at 10–20°C to generate an acyl chloride intermediate.

-

Cyclization : Catalytic ring closure using phosphotungstic acid (0.1–2.0 wt% relative to starting amine) in methanol, followed by crystallization.

Optimized Conditions

| Parameter | Value |

|---|---|

| Reaction Temperature | 50–55°C (cyclization step) |

| Catalyst | Phosphotungstic acid (0.23 g) |

| Solvent | Methanol |

| Yield | 75–80% |

| Purity | >99.0% (HPLC) |

This method minimizes side reactions and achieves high purity by avoiding intermediate purification.

Bischler-Napieralski Cyclization for Isoquinoline Formation

The Bischler-Napieralski reaction is critical for constructing the tetrahydroisoquinoline scaffold.

Procedure:

-

Amide Formation : Condensation of 3,4-dimethoxyphenethylamine with formyl chloride derivatives.

-

Cyclization : Use of POCl₃ or P₂O₅ as dehydrating agents to form the dihydroisoquinoline core.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the saturated isoquinoline.

Challenges :

-

Over-reduction or ring-opening side reactions require precise stoichiometry.

-

Optimal POCl₃ equivalence: 1.5–2.0 eq. to prevent dimerization.

Friedel-Crafts Alkylation for Quinoline Functionalization

The 4-hydroxy-6-methoxyquinolin-3-yl moiety is synthesized via Friedel-Crafts alkylation.

Protocol:

-

Substrate Preparation : N-(4-methoxyphenyl)-3-chloropropionamide is treated with AlCl₃ (4 eq.) in DMSO at 150–220°C.

-

Intramolecular Cyclization : Forms the quinoline ring via electrophilic aromatic substitution.

-

Demethylation : Hydrolysis of the methoxy group to yield the phenolic -OH group.

Critical Parameters

| Condition | Specification |

|---|---|

| Lewis Acid | AlCl₃ (3–5 eq.) |

| Solvent | DMSO or N,N-dimethylacetamide |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Coupling of Isoquinoline and Quinoline Moieties

The final step involves coupling the isoquinoline and quinoline subunits via a methanone bridge.

Methods:

-

Schotten-Baumann Reaction :

-

Mitsunobu Reaction :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

-

Cost Efficiency : Ethyl formate and oxalyl chloride are preferred due to commercial availability.

-

Waste Management : Phosphotungstic acid is recoverable via filtration, reducing environmental impact.

-

Safety : Exothermic reactions require controlled addition of oxalyl chloride to prevent thermal runaway.

Emerging Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and methoxy groups on the quinoline moiety are susceptible to oxidation under controlled conditions. For example:

-

Hydroxyl Group Oxidation : The phenolic –OH group at position 4 of the quinoline ring can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) in dichloromethane .

-

Methoxy Group Stability : Methoxy substituents on the isoquinoline (positions 6,7) remain inert under mild oxidative conditions but may demethylate under strong acids (e.g., HBr in acetic acid) .

Table 1: Oxidation Reaction Parameters

| Reaction Site | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Quinoline C4 –OH | PCC, CH₂Cl₂, 25°C, 6h | 4-oxo derivative | 52% | |

| Isoquinoline C6/7 OCH₃ | HBr (48%), AcOH, reflux, 12h | Demethylated hydroxy derivatives | 33% |

Reduction Reactions

The dihydroisoquinoline core can undergo further reduction:

-

Tetrahydroisoquinoline Formation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the 3,4-dihydroisoquinoline to a tetrahydro derivative, enhancing solubility .

Table 2: Reduction Reaction Parameters

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dihydroisoquinoline | H₂ (1 atm), 10% Pd/C, EtOH, 4h | Tetrahydroisoquinoline analog | 91% |

Nucleophilic Substitution

Methoxy groups on both rings participate in nucleophilic substitution:

-

Methoxy → Hydroxy : Demethylation occurs with BBr₃ in DCM at -78°C, yielding free hydroxyl groups .

-

Methoxy → Amino : Reaction with ammonia in MeOH under high pressure replaces methoxy with amino groups .

Table 3: Substitution Reactions

| Target Group | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Quinoline C6 OCH₃ | BBr₃, DCM, -78°C, 2h | C6 –OH derivative | 65% | |

| Isoquinoline C7 OCH₃ | NH₃ (g), MeOH, 100°C, 24h | C7 –NH₂ derivative | 40% |

Hydrolysis and Condensation

The methanone bridge facilitates condensation reactions:

-

Amide Formation : Reacts with primary amines (e.g., benzylamine) in the presence of EDCl/HOBt to form stable amides .

Table 4: Condensation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EDCl, HOBt, DMF, 25°C, 12h | Amide-linked analog | 52% |

Structural Insights and Reactivity Trends

Scientific Research Applications

Biological Activities

Research indicates that the compound exhibits various biological activities, making it a candidate for drug development:

Anticancer Properties

Studies have shown that derivatives of this compound can act as ligands for specific receptors involved in tumor progression. For example, certain derivatives have been evaluated for their ability to chemosensitize tumors to low doses of anticancer drugs, enhancing the efficacy of treatment regimens .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Isoquinoline derivatives have been studied for their role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that compounds within this class may possess antimicrobial properties. The presence of methoxy groups is often associated with increased biological activity against various pathogens.

Material Science Applications

In addition to biological applications, the compound is also being explored for its potential use in material science:

Organic Electronics

Due to its unique electronic properties, the compound can be utilized in the development of organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensor Technology

The sensitivity of the compound to environmental changes positions it as a candidate for sensor technology, particularly in detecting chemical substances or biological markers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Key Observations:

Substituent Diversity: The target compound uniquely combines a quinoline-based methanone group with hydroxy and methoxy substitutions, distinguishing it from analogs like 6h (phenyl substituent) or 6d (ester group) .

Electronic Effects: The 4-hydroxy group on the quinoline moiety may increase polarity and hydrogen-bonding capacity compared to phenyl or carboxamide-linked analogs (e.g., 6f, 6h) .

Pharmacological and Functional Insights

- Receptor Interactions: Sigma receptors (e.g., sigma 2) are known targets for dihydroisoquinoline derivatives, with implications in cancer proliferation .

- Bioactivity Modulation : Analogs like 6d and 6f may exhibit varied bioactivities due to ester or carboxamide groups, which influence metabolic stability and membrane permeability . The hydroxy group in the target compound could enhance solubility but reduce stability under physiological conditions.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone is a hybrid molecule that integrates the pharmacophoric elements of isoquinoline and quinoline derivatives. This structure is hypothesized to exhibit significant biological activities, particularly in neuropharmacology and oncology. The focus of this article is to explore its biological activity, synthesizing available data from various studies.

- Molecular Formula : C22H22N4O3

- Molecular Weight : 390.4 g/mol

- CAS Number : 1401582-76-0

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurodegenerative diseases and cancer. The dual-targeting nature of the compound allows it to interact with both acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative disorders.

1. Neuroprotective Effects

Research has shown that derivatives of 3,4-dihydroisoquinoline exhibit significant neuroprotective effects. The compound under study has been evaluated for its ability to inhibit AChE and MAOs, which are implicated in the degradation of neurotransmitters in AD.

Table 1: Inhibitory Potency Against AChE and MAOs

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE (human) | 0.28 |

| MAO-A | 0.91 |

| MAO-B | 2.81 |

The above data indicates that the compound shows potent inhibitory activity against AChE and moderate inhibition against MAOs, suggesting its potential as a therapeutic agent for AD .

2. Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

3. Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits low cytotoxicity at concentrations below 12.5 µM on neuronal cell lines (PC12 and HT-22), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

A notable study focused on a series of hybrid compounds similar to the one discussed here, revealing that compounds with the isoquinoline core showed enhanced efficacy in inhibiting AChE and MAOs compared to traditional inhibitors .

Another investigation highlighted the capability of these compounds to cross the blood-brain barrier (BBB), which is essential for any neurotherapeutic agent aimed at treating central nervous system disorders .

Q & A

Basic: What are the standard synthetic routes for constructing the dihydroisoquinoline and quinoline moieties in this compound?

The dihydroisoquinoline core is typically synthesized via Pictet-Spengler cyclization or acid-catalyzed cyclization of 2-arylethylamines (e.g., using InCl₃ under microwave irradiation as in ). For the quinoline moiety, Gould-Jacobs reactions or Friedländer condensations are common, with methoxy groups introduced via selective alkylation (e.g., using methyl iodide in basic conditions) . Key intermediates should be purified via column chromatography, and progress monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Basic: How is the methanone bridge between the two heterocycles synthesized?

The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution . For example, coupling a pre-formed dihydroisoquinoline with a quinoline-3-carbonyl chloride under anhydrous conditions (e.g., in dry dioxane with DMAP and K₂CO₃ as base) . Reaction efficiency depends on protecting the quinoline’s 4-hydroxy group (e.g., using TMSCl) to prevent side reactions. Confirm linkage via ¹H-NMR coupling (e.g., methine proton at δ 4.90–5.37 ppm in dihydroisoquinoline) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Discrepancies in NMR signals (e.g., overlapping methoxy peaks at δ 3.74–3.90 ppm) can be addressed by:

- Variable-temperature NMR to distinguish dynamic rotational isomers.

- 2D-COSY/HSQC to assign proton-carbon correlations (e.g., differentiating diastereotopic CH₂ groups in dihydroisoquinoline) .

- X-ray crystallography for unambiguous structural confirmation (as in , where π-π stacking and hydrogen bonding clarified dimerization) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity (e.g., 63% yield in vs. 40–50% conventional methods) .

- Protecting group chemistry : Temporarily block reactive sites (e.g., 4-hydroxyquinoline with tert-butyldimethylsilyl ether).

- Catalyst screening : Test Lewis acids (e.g., InCl₃ vs. FeCl₃) for cyclization steps .

Basic: What analytical methods confirm the compound’s purity and identity?

- HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and observe [M+H]⁺ (expected m/z ~435) .

- Elemental analysis : Validate C, H, N percentages (e.g., C% 65.2 ± 0.3 vs. theoretical 65.5) .

- FTIR : Confirm carbonyl stretch (~1670 cm⁻¹) and hydroxy group (~3400 cm⁻¹) .

Advanced: How can computational modeling predict biological activity or reactivity?

- Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (target in ) or kinases .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., quinoline C-3 for nucleophilic attack) .

- MD simulations : Assess stability of dimeric forms observed in crystallography .

Basic: What are the documented biological activities of structurally related compounds?

- Anticholinesterase activity : Dihydroisoquinoline derivatives inhibit AChE (IC₅₀ ~2–10 µM) .

- Anticancer potential : Quinoline-methanone hybrids show cytotoxicity via topoisomerase inhibition (GI₅₀ ~5–20 µM in MCF-7 cells).

- Antimicrobial effects : Methoxy groups enhance lipophilicity, improving Gram-positive bacterial inhibition (MIC ~8–32 µg/mL) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Modify methoxy groups : Replace with -OCF₃ to enhance blood-brain barrier penetration.

- Vary the methanone linker : Substitute with sulfonyl or amine groups to alter H-bonding capacity .

- Introduce chirality : Synthesize enantiomers via asymmetric catalysis to explore stereospecific effects .

Advanced: How to address low solubility in aqueous assays without compromising activity?

- Prodrug design : Convert the 4-hydroxyquinoline to a phosphate ester (hydrolyzed in vivo).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays to maintain solubility >1 mg/mL .

Basic: What safety and handling protocols are critical for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.